3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL
Overview
Description
“3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL” is a chemical compound with the CAS Number: 1379342-51-4 . It has a molecular weight of 214.06 . The compound is typically a white to yellow solid at room temperature .
Physical and Chemical Properties The compound has a linear formula of C8H8BrNO . The InChI key for this compound is provided in the product documentation .
Scientific Research Applications
Pharmaceutical and Antimicrobial Research
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL and its derivatives are extensively used in pharmaceutical research, specifically for the synthesis of various drugs. These compounds have been applied in the production of Cefpirome, a fourth-generation cephalosporin antibiotic. Additionally, they exhibit potential for use in bactericide and antimicrobial applications. This broad scope of usage underscores their importance in medicinal chemistry (Fu Chun, 2007).
Synthesis of Plant Protection Agents
The compound plays a significant role in the synthesis of plant protection agents. These applications are crucial in agricultural science, where the need for effective and safe plant protection methods is constantly growing (Fu Chun, 2007).
Application in Resin, Antioxidant, and Plastic Synthesis
In addition to its pharmaceutical importance, this compound is also used in the synthesis of synthetic resins, antioxidants, and plastics. This versatility in different industrial applications highlights its chemical significance (Fu Chun, 2007).
Chemical Synthesis and Structural Analysis
Various studies have focused on the synthesis of this compound and its analogues, employing different chemical routes such as acrolein route, diethyl adipate route, and N-hydroxyphthaldiamide route. The compound and its derivatives have been analyzed through X-ray structural analysis, demonstrating their molecular configurations and bonding characteristics, which is vital in understanding their chemical properties and potential applications (Zhao Xin-qi, 2007).
Novel Synthetic Applications
Recent advancements in the synthesis of this compound derivatives include multicomponent condensation processes and reactions with nucleophiles. These synthetic methodologies open up new possibilities for the creation of diverse heterocycles based on this compound, expanding its utility in chemical research (I. V. Dyachenko et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-3-5-1-2-7(11)8(5)10-4-6/h3-4,7,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOCPAPHUOPWDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676975 | |
Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379342-51-4 | |
Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.